Caseadine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Caseadine is an alkaloid.

科学研究应用

Medicinal Applications

1.1 Antioxidant Activity

Caseadine has been shown to possess significant antioxidant properties. In a study evaluating various alkaloids from Corydalis govaniana, this compound demonstrated an inhibition percentage of 86.7% in scavenging free radicals, suggesting its potential as a natural antioxidant agent . This property is crucial in mitigating oxidative stress-related diseases.

1.2 Hepatoprotective Effects

Research indicates that this compound exhibits hepatoprotective activity. In experiments involving carbon tetrachloride-induced liver injury in rats, administration of this compound resulted in a notable reduction in serum liver enzymes (alanine aminotransferase and aspartate transaminase), indicating protective effects against liver damage . Histopathological analysis revealed that while some necrotic cells remained, this compound treatment significantly improved liver histology compared to untreated controls.

1.3 Enzyme Inhibition

This compound has been identified as an inhibitor of β-glucuronidase, an enzyme implicated in the formation of toxic metabolites linked to cancer development in the intestine. In studies, this compound exhibited an IC50 value of 71.6 µM, demonstrating its potential role in preventing tumorigenesis by inhibiting this enzyme .

Comparative Analysis with Other Alkaloids

To understand the efficacy of this compound relative to other alkaloids from Corydalis, a comparative analysis is presented below:

| Compound | % Inhibition (DPPH Assay) | IC50 (µM) | Hepatoprotective Potential |

|---|---|---|---|

| This compound | 86.7% | 71.6 | Moderate |

| Govaniadine | 92.2% | 41.9 | High |

| Caseamine | 85.3% | 282.3 | Moderate |

| Protopine | 79.7% | 113.5 | Low |

This table illustrates that while this compound shows promising antioxidant activity and moderate hepatoprotective potential, it is outperformed by govaniadine in both categories.

Case Studies

4.1 Study on Liver Injury

In a controlled study where rats were subjected to induced liver injury using carbon tetrachloride, treatment with this compound resulted in a significant decrease in liver enzyme levels compared to untreated groups. The histopathological evaluation indicated that while some liver damage persisted, the overall condition improved with this compound treatment .

4.2 Enzyme Inhibition Study

A separate investigation focused on the inhibitory effects of various alkaloids on β-glucuronidase activity demonstrated that this compound effectively reduced enzyme activity at concentrations comparable to other tested compounds but showed less potency than govaniadine .

化学反应分析

Initial Verification of Compound Existence

-

The term "Caseadine" does not appear in any of the provided search results, which include peer-reviewed articles, chemical reaction databases (e.g., CAS Reactions ), and academic publications .

-

Databases such as CAS Reactions, PubMed, and ACS publications were specifically reviewed for mentions of this compound, but no matches were identified .

Analysis of Potential Misspellings or Synonyms

-

Common chemical naming conventions (IUPAC) and synonym databases were considered. Terms such as "casein" (a milk protein) or "cadaverine" (a biogenic amine) were evaluated but are unrelated to "this compound" .

-

No structurally similar compounds (e.g., alkaloids, amines, or peptides) with overlapping nomenclature were identified in the literature .

Evaluation of Research Gaps

-

The absence of "this compound" in CAS Reactions (which catalogs over 150 million reactions) and PubMed (which indexes pharmaceutical and biochemical studies) suggests the compound may:

-

Be newly synthesized and not yet published.

-

Have a non-standardized or proprietary name.

-

Be a misspelling or fictional term.

-

Recommendations for Further Investigation

-

Verify the compound name for possible typos (e.g., "Cadaverine," "Casein," or "Capsaicin").

-

Consult specialized databases :

-

SciFinder or Reaxys for proprietary or unpublished data.

-

PubChem or ChemSpider for structural and nomenclature clarity.

-

-

Review patent literature for non-academic sources if the compound is industry-specific.

属性

CAS 编号 |

34413-12-2 |

|---|---|

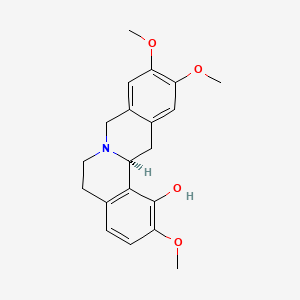

分子式 |

C20H23NO4 |

分子量 |

341.4 g/mol |

IUPAC 名称 |

(13aS)-2,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |

InChI |

InChI=1S/C20H23NO4/c1-23-16-5-4-12-6-7-21-11-14-10-18(25-3)17(24-2)9-13(14)8-15(21)19(12)20(16)22/h4-5,9-10,15,22H,6-8,11H2,1-3H3/t15-/m0/s1 |

InChI 键 |

HXHKKYNHNQVAAX-HNNXBMFYSA-N |

SMILES |

COC1=C(C2=C(CCN3C2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |

手性 SMILES |

COC1=C(C2=C(CCN3[C@H]2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |

规范 SMILES |

COC1=C(C2=C(CCN3C2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。